molecular formula C24H32O8 B1261726 Isodojaponin D

Isodojaponin D

Cat. No. B1261726
M. Wt: 448.5 g/mol
InChI Key: WUJRTWPLVYPKCG-QITKAHHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isodojaponin D is a natural product found in Isodon japonicus with data available.

Scientific Research Applications

  • Neuroprotective Effects : Isodojaponin D, derived from Isodon japonicus, has been studied for its neuroprotective effects. It was found to inhibit microglial activation induced by lipopolysaccharide (LPS) in BV2 cells, which could be beneficial in treating neurodegenerative diseases. This inhibition was associated with decreased production of pro-inflammatory mediators, suggesting its role in suppressing neuroinflammation through the NF-kappaB signaling pathway and phosphorylation of MAPKs (Lim et al., 2010).

  • Anticancer Properties : Research on Isorhapontigenin, a related compound, indicated its potential in treating bladder cancer. The studies revealed that it inhibits the growth of human bladder cancer cells by inducing cell-cycle arrest and downregulating cyclin D1 expression. This effect was mediated through inhibition of specific protein 1 (SP1) transactivation (Fang et al., 2013).

  • Insulin Resistance and Diabetes Management : Isoorientin, another related compound, was found to reverse TNF-α-induced insulin resistance in adipocytes. It stimulated glucose uptake in both insulin-sensitive and insulin-resistant adipocytes by activating the insulin signaling pathway. This suggests its potential in managing diabetes and insulin resistance conditions (Alonso-Castro et al., 2012).

  • Bone Health and Osteoporosis : Isoformononetin, a methoxydaidzein, has been studied for its effects on bone health. It was found to reverse established osteopenia in adult ovariectomized rats, likely through its pro-survival effect on osteoblasts. This suggests its potential in managing postmenopausal osteoporosis (Srivastava et al., 2013).

  • Immunomodulatory Effects : Extracts from Isodon japonicus, the source of Isodojaponin D, have shown potential in regulating immediate-type allergic reactions. This was demonstrated by the inhibition of histamine release and reduction in plasma histamine levels, indicating its possible role in managing allergic responses (Kim et al., 2004).

properties

Product Name

Isodojaponin D

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

[(1S,1'R,3'S,5S,6S,6'R,9R)-3'-acetyloxy-6'-(hydroxymethyl)-6'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate

InChI

InChI=1S/C24H32O8/c1-13-16-5-6-17-23(9-16,20(13)28)21(29)31-12-24(17)18(10-30-14(2)26)22(4,11-25)8-7-19(24)32-15(3)27/h16-19,25H,1,5-12H2,2-4H3/t16-,17-,18-,19+,22+,23+,24+/m1/s1

InChI Key

WUJRTWPLVYPKCG-QITKAHHGSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@](CC[C@@H]([C@]12COC(=O)[C@]34[C@H]2CC[C@H](C3)C(=C)C4=O)OC(=O)C)(C)CO

Canonical SMILES

CC(=O)OCC1C(CCC(C12COC(=O)C34C2CCC(C3)C(=C)C4=O)OC(=O)C)(C)CO

synonyms

19-hydroxy-1alpha,6-diacetoxy-6,7-seco-ent-kaur-16-en-15-one-7,20-olide
CBNU06
isodojaponin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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